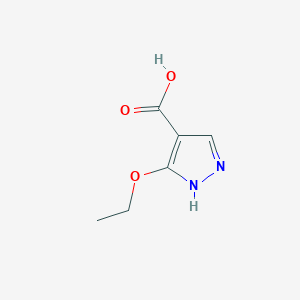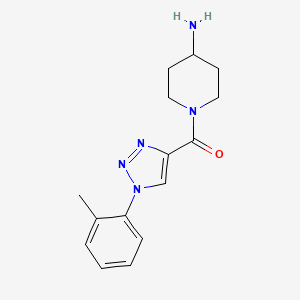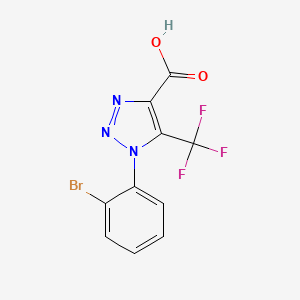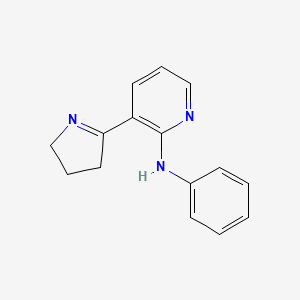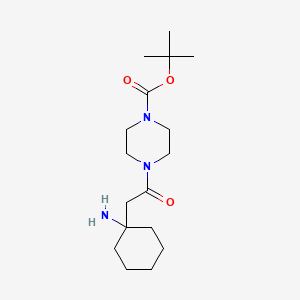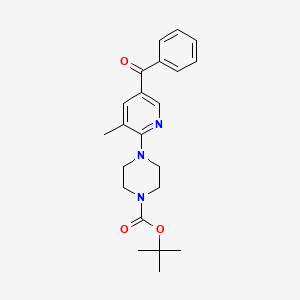
tert-Butyl4-(5-benzoyl-3-methylpyridin-2-yl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-(5-benzoyl-3-methylpyridin-2-yl)piperazine-1-carboxylate is a synthetic organic compound with the molecular formula C22H27N3O3. It is a derivative of piperazine, a chemical structure known for its versatility in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a tert-butyl group, a benzoyl group, and a methylpyridine moiety, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(5-benzoyl-3-methylpyridin-2-yl)piperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Core: The piperazine core is synthesized by reacting piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms tert-butyl piperazine-1-carboxylate.
Introduction of the Benzoyl Group: The benzoyl group is introduced by reacting the tert-butyl piperazine-1-carboxylate with benzoyl chloride in the presence of a base like pyridine.
Formation of the Methylpyridine Moiety:
Industrial Production Methods
Industrial production of tert-Butyl 4-(5-benzoyl-3-methylpyridin-2-yl)piperazine-1-carboxylate follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 4-(5-benzoyl-3-methylpyridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the benzoyl group to a benzyl alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Benzyl alcohols.
Substitution: Various substituted piperazine and pyridine derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl 4-(5-benzoyl-3-methylpyridin-2-yl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Organic Synthesis: It is a valuable building block for the synthesis of complex organic molecules, including natural product analogs and bioactive compounds.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-(5-benzoyl-3-methylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The presence of the piperazine ring and the benzoyl group allows for favorable interactions with the active sites of enzymes or binding pockets of receptors, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-(5-benzoyl-3-methylpyridin-2-yl)piperazine-1-carboxylate is unique due to the presence of the benzoyl group and the 3-methylpyridine moiety, which confer specific chemical and biological properties. These structural features allow for selective interactions with molecular targets, making it a valuable compound in medicinal chemistry and organic synthesis.
Propiedades
Fórmula molecular |
C22H27N3O3 |
|---|---|
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
tert-butyl 4-(5-benzoyl-3-methylpyridin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C22H27N3O3/c1-16-14-18(19(26)17-8-6-5-7-9-17)15-23-20(16)24-10-12-25(13-11-24)21(27)28-22(2,3)4/h5-9,14-15H,10-13H2,1-4H3 |
Clave InChI |
BJRXJUOJFUPGOY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1N2CCN(CC2)C(=O)OC(C)(C)C)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


